molecular formula C7H10N4O B11763624 5-Pyrimidinecarboxamide, 2-(dimethylamino)- CAS No. 82846-27-3

5-Pyrimidinecarboxamide, 2-(dimethylamino)-

Cat. No.: B11763624
CAS No.: 82846-27-3
M. Wt: 166.18 g/mol
InChI Key: FHBGCSPWCHQWDG-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxamide, 2-(dimethylamino)- is an organic compound with the molecular formula C7H10N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method includes the reaction of 2-chloropyrimidine-5-carboxamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Pyrimidinecarboxamide, 2-(dimethylamino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Pyrimidinecarboxamide, 2-(dimethylamino)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

5-Pyrimidinecarboxamide, 2-(dimethylamino)- can be compared with other similar compounds such as:

The uniqueness of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.

Properties

CAS No.

82846-27-3

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

2-(dimethylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12)

InChI Key

FHBGCSPWCHQWDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)C(=O)N

Origin of Product

United States

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